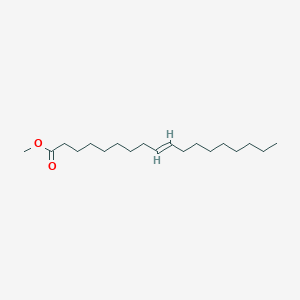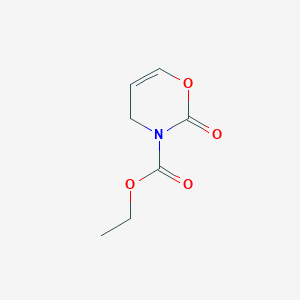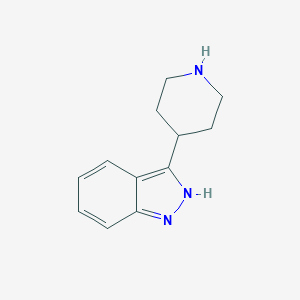![molecular formula C9H14O B153936 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene CAS No. 125354-05-4](/img/structure/B153936.png)
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic, spiro-epoxide that has a wide range of biochemical and physiological effects. It is synthesized through a multi-step process and has been used in various research applications.5]oct-5-ene.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene in lab experiments is its unique structure and properties. This compound has a spiro-epoxide structure that is not commonly found in other compounds, making it a useful tool for studying the structure-activity relationships of various compounds. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene. One area of research is the development of new drugs that target specific enzymes and proteins that are inhibited by this compound. Another area of research is the development of new antibiotics that utilize the antibacterial and antifungal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium methoxide to form the spiro-epoxide. The final product is obtained by hydrolysis of the spiro-epoxide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug target for cancer treatment, as well as for its antibacterial and antifungal properties. This compound has also been used as a reagent in organic synthesis reactions and in the development of new chemical sensors.
Propiedades
Número CAS |
125354-05-4 |
|---|---|
Nombre del producto |
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10-9/h3,8H,4-6H2,1-2H3 |
Clave InChI |
WBMQKLJSBXWZTH-UHFFFAOYSA-N |
SMILES |
CC1C2(O1)CCC(=CC2)C |
SMILES canónico |
CC1C2(O1)CCC(=CC2)C |
Sinónimos |
1-Oxaspiro[2.5]oct-5-ene, 2,6-dimethyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)




![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)



![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)